molecular formula C9H10O4 B125207 3-(2,4-Dihydroxyphenyl)propanoic acid CAS No. 5631-68-5

3-(2,4-Dihydroxyphenyl)propanoic acid

Cat. No.: B125207
CAS No.: 5631-68-5
M. Wt: 182.17 g/mol
InChI Key: HMCMTJPPXSGYJY-UHFFFAOYSA-N
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Description

Hydroumbellic acid, also known as 3-(2,4-dihydroxyphenyl)propanoic acid, is an organic compound with the molecular formula C9H10O4. It is a derivative of cinnamic acid and is characterized by the presence of two hydroxyl groups on the benzene ring. This compound is known for its white crystalline appearance and is soluble in organic solvents such as alcohols and ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroumbellic acid can be synthesized through several methods. One common synthetic route involves the nitration of benzylideneacetone to form 3-nitrobenzylideneacetone, which is then reduced to 3-aminobenzylideneacetone. This intermediate is further reacted with sodium hydroxide to yield hydroumbellic acid .

Industrial Production Methods: In industrial settings, hydroumbellic acid is often produced through the catalytic hydrogenation of 2,4-dihydroxycinnamic acid. This process involves the use of a palladium catalyst under high pressure and temperature conditions to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions: Hydroumbellic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydroumbellic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCMTJPPXSGYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204854
Record name Benzenepropanoic acid, 2,4-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5631-68-5
Record name 2,4-Dihydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5631-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 2,4-dihydroxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5631-68-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71551
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Record name Benzenepropanoic acid, 2,4-dihydroxy-
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URL https://comptox.epa.gov/dashboard/DTXSID50204854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-Dihydroxyphenyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0126386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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